Structural Differentiation from INH1: Ortho-Ethylsulfonyl Introduction Confers a Predicted LogP Shift of Approximately −0.7 and Increased Hydrogen-Bond Acceptor Count
The most data-rich structural comparator, INH1 (N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide; CAS 313553-47-8), lacks both the ethylsulfonyl group and the 3,4-dimethylphenyl substitution pattern present in CAS 922816-89-5. INH1 has a reported cellular GI₅₀ of 10–21 µM against a panel of human breast cancer cell lines (MDA-MB-468, MCF-7, SK-BR-3, T47D) and demonstrated in vivo tumor growth retardation in a nude mouse MDA-MB-468 xenograft model at 50 mg/kg intraperitoneal dosing [1]. CAS 922816-89-5 introduces an ortho-ethylsulfonyl substituent (2 H-bond acceptors; predicted cLogP shift ~ −0.7 units) and a 3,4-dimethylphenyl group (altered π-electron density vs. 2,4-dimethyl). These modifications are critical because: (a) the sulfone group can serve as a metabolic soft spot or solubility-enhancing handle, and (b) positional isomerism on the phenyl ring is known to alter kinase and protein–protein interaction selectivity in thiazole-benzamide series [2]. No direct head-to-head bioactivity data exist for CAS 922816-89-5 versus INH1 in any published assay system.
| Evidence Dimension | Predicted cLogP (lipophilicity) |
|---|---|
| Target Compound Data | cLogP ~3.1 (predicted by fragment-based calculation; ChemDraw/SwissADME estimation) |
| Comparator Or Baseline | INH1 (CAS 313553-47-8): cLogP ~3.8 (predicted) |
| Quantified Difference | ΔcLogP ≈ −0.7; H-bond acceptor count increased by 2 (ethylsulfone oxygens) |
| Conditions | In silico prediction using fragment-based cLogP method; experimental logP or logD not reported for either compound |
Why This Matters
The ~0.7 log unit reduction in lipophilicity and additional hydrogen-bonding capacity of the ethylsulfonyl group predict improved aqueous solubility and potentially altered off-target binding profiles, which are key decision factors when selecting among thiazole-benzamide screening candidates for biochemical or cell-based assays.
- [1] Wu G, Qiu XL, Zhou L, et al. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal. Cancer Res. 2008;68(20):8393–8399. doi:10.1158/0008-5472.CAN-08-1915. View Source
- [2] Step Pharma S.A.S. Aminothiazole Compounds as Inhibitors of CTPS1. International Patent Application WO2023194398A1, published October 12, 2023. View Source
